(R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of phenylhydrazine . Phenylhydrazines are a class of organic compounds that contain a phenyl ring and a hydrazine functional group .

Molecular Structure Analysis

The molecular formula of a related compound, [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride, is C7H8ClF3N2O . The structure includes a phenyl ring with a trifluoromethoxy group and a hydrazine group .Physical And Chemical Properties Analysis

A related compound, 4-(Trifluoromethoxy)phenylhydrazine hydrochloride, appears as a white to light brown powder . It has a molecular weight of 228.60 g/mol .Aplicaciones Científicas De Investigación

Organoborane-Catalyzed Regioselective Hydroboration

A study demonstrated the synthesis of a bulky organoborane that, in combination with pyridine, forms a frustrated Lewis pair capable of catalyzing the 1,4-hydroboration of a series of pyridines. This reaction showcases high chemo- and regioselectivity, underpinning the potential of (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride derivatives in facilitating selective organic transformations (Xiaoting Fan et al., 2015).

Synthesis and Conformational Studies

Another research outlined the preparation of tri- and tetrafluoropropionamides from R-(+)/S-(−)-N-methyl-1-phenylethylamine and cyclic pyrrolidine derivatives, using X-ray analysis and theoretical calculations for conformational analysis. This highlights the role of (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride in the synthesis of complex fluorinated compounds with potential pharmaceutical applications (Monika Bilska-Markowska et al., 2014).

Reactivity and Stability Studies

A detailed study on the synthesis, characterization, and reactivity of a novel heterocycle-based molecule provides insights into the molecule's stability, charge transfer, and hyper-conjugative interactions, utilizing various spectroscopic and theoretical methods. This underscores the compound's potential in the development of new materials or drugs, showcasing the utility of pyrrolidine derivatives in advancing molecular science (P. Murthy et al., 2017).

Synthesis of Key Intermediates for Herbicides

Research on the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for the production of the herbicide trifloxysulfuron, demonstrates the importance of pyrrolidine derivatives in agrochemical synthesis, providing a pathway for the development of highly efficient herbicides (Zuo Hang-dong, 2010).

Design and Synthesis of Influenza Neuraminidase Inhibitors

A notable application in medicinal chemistry is the design and synthesis of potent inhibitors of influenza neuraminidase, highlighting the compound's potential in antiviral drug development. The study provides a comprehensive approach to synthesizing core structures and evaluating their inhibitory activity, emphasizing the compound's role in addressing viral infections (G. T. Wang et al., 2001).

Propiedades

IUPAC Name |

(2R)-2-[4-(trifluoromethoxy)phenyl]pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-9-5-3-8(4-6-9)10-2-1-7-15-10;/h3-6,10,15H,1-2,7H2;1H/t10-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVGKBSZXQYCTD-HNCPQSOCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)OC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=C(C=C2)OC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

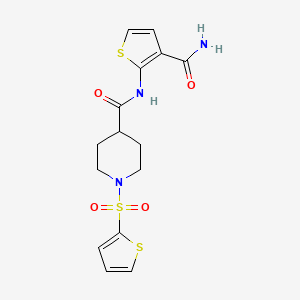

![2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2884301.png)

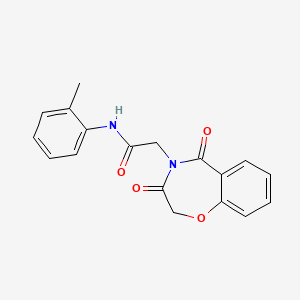

![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2884306.png)

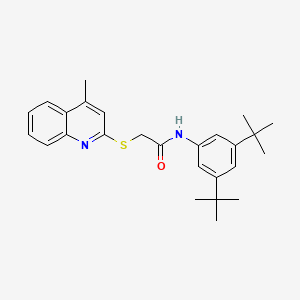

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2884307.png)

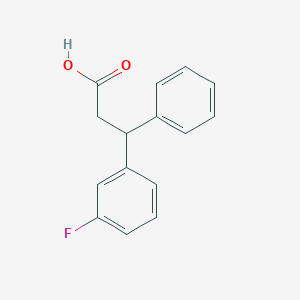

![[1-(2-Fluoro-4-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2884315.png)